(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone

Selective Estrogen Receptor Degrader (SERD) ER-α degradation efficacy Fluoromethyl azetidine SAR

This fluoromethyl azetidine-furan building block delivers the clinically proven side-chain motif of GDC-0927, achieving 97% ER-α degradation and 4-fold superior oral AUC compared to pyrrolidine analogs. Non-fluorinated or chloromethyl alternatives compromise degradation efficacy, metabolic stability, or PK. Ideal for SERD programs, fragment libraries, and MMP studies requiring validated structure-property relationships. Available for R&D procurement with analytical characterization.

Molecular Formula C9H10FNO2
Molecular Weight 183.182
CAS No. 2097920-31-3
Cat. No. B2719146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone
CAS2097920-31-3
Molecular FormulaC9H10FNO2
Molecular Weight183.182
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CO2)CF
InChIInChI=1S/C9H10FNO2/c10-4-7-5-11(6-7)9(12)8-2-1-3-13-8/h1-3,7H,4-6H2
InChIKeyQQWADDAWIANLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone – CAS 2097920-31-3: A Structurally Resolved Fluoromethyl Azetidine-Furan Building Block for SERD and Kinase-Targeted Medicinal Chemistry


(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone (CAS 2097920-31-3, molecular formula C₉H₁₀FNO₂, molecular weight 183.18 g/mol) is a fluorinated azetidine-furan hybrid building block that combines a strained four-membered azetidine ring, a 3-fluoromethyl substituent, and a furan-2-carbonyl moiety . This structural architecture directly mirrors the optimized side-chain motif found in the clinical-stage selective estrogen receptor degrader (SERD) GDC-0927 (compound 17ha), where a fluoromethyl azetidine group was identified as the preferred side-chain over pyrrolidine and non-fluorinated alternatives after systematic SAR evaluation [1]. The compound is commercially available from major research chemical suppliers (e.g., Leyan, product number 2260705) and serves as a key intermediate or fragment for the construction of ER-α-targeted degraders, kinase probes, and fluorinated heterocyclic libraries [2].

Why (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone Cannot Be Replaced by Generic Azetidine or Furan Analogs: Evidence from ER-α Degrader SAR


Generic substitution of (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone with structurally similar alternatives—such as the non-fluorinated azetidin-1-yl(furan-2-yl)methanone (CAS 51425-93-5), 3-(chloromethyl)azetidine, or pyrrolidine-based furan-2-yl methanones—fails to recapitulate the full performance profile demonstrated by the fluoromethyl azetidine motif in drug-discovery campaigns [1]. Systematic SAR studies on SERD chromene series revealed that introduction of a monofluoromethyl group at the azetidine 3-position increased ER-α degradation efficacy from 86% to 97% relative to the non-fluorinated methyl-substituted parent, while the corresponding chloromethyl and hydroxymethyl variants showed divergent physicochemical properties (e.g., logP shifts, altered hydrogen-bond acceptor capacity) that impact permeability, metabolic stability, and target engagement [2]. Furthermore, the fluoromethyl azetidine side-chain conferred a 4-fold improvement in oral exposure (mouse AUC at 10 mg/kg PO: 0.16 μg·h/mL) compared to the equipotent fluoromethyl pyrrolidine analog (0.04 μg·h/mL), demonstrating that ring size and fluorination pattern jointly determine PK suitability—not merely target potency [2]. These interdependent structure–property relationships mean that any close analog lacking the precise combination of the azetidine ring strain, the 3-fluoromethyl electronic/lipophilic modulation, and the furan-2-carbonyl hydrogen-bonding surface will carry measurable risk of underperformance in ER-α degradation efficacy, oral bioavailability, or both.

(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone Quantitative Differentiation Evidence vs. Closest Analogs


ER-α Degradation Efficacy: Fluoromethyl Azetidine Side-Chain Increases Degradation by 11 Percentage Points Over Non-Fluorinated Parent in Matched Molecular Context

In a direct head-to-head comparison conducted on the bis-phenol chromene scaffold, the fluoromethyl azetidine-containing compound 17h achieved an ER-α degradation efficacy of 97% (relative to fulvestrant control) versus 86% for the non-fluorinated methyl-substituted azetidine parent compound, as measured by ER-α in-cell western assay in MCF-7 breast cancer cells (n ≥ 4) [1]. The fluoromethyl azetidine side-chain was identified as the optimal group among a panel of alternatives including pyrrolidine, piperidine, and various substituents, and was ultimately selected for the clinical candidate GDC-0927 [1].

Selective Estrogen Receptor Degrader (SERD) ER-α degradation efficacy Fluoromethyl azetidine SAR

Oral Pharmacokinetic Superiority of Fluoromethyl Azetidine Over Fluoromethyl Pyrrolidine: 4-Fold Higher AUC in Mouse at Equivalent Dose

When the fluoromethyl azetidine side-chain (compound 17h) was compared head-to-head against the equipotent fluoromethyl pyrrolidine side-chain (compound 17e) in mouse pharmacokinetic studies, the azetidine variant demonstrated a 4-fold higher oral area-under-the-curve (AUC) at 10 mg/kg PO: 0.16 μg·h/mL for azetidine 17h versus 0.04 μg·h/mL for pyrrolidine 17e [1]. Both compounds displayed comparable single-digit nanomolar potency in the MCF-7 proliferation assay (IC₅₀ ≤ 0.2 nM), yet the pyrrolidine was deprioritized due to inferior mouse PK [1].

Oral pharmacokinetics Azetidine vs. pyrrolidine Mouse PK AUC

Physicochemical Modulation by Fluoromethyl Substitution on the Azetidine Scaffold: LogP and Solubility Profiling Relative to Non-Fluorinated and Chlorinated Analogs

Comprehensive profiling of fluoroalkyl-substituted saturated heterocyclic amines demonstrated that the introduction of a fluoromethyl group on the azetidine ring systematically alters basicity, lipophilicity, and aqueous solubility compared to the parent non-fluorinated azetidine and corresponding chloromethyl or hydroxymethyl derivatives [1]. For the 3-(fluoromethyl)azetidine scaffold specifically, the calculated logP is −0.07 (ACD/LogP) with a predicted boiling point of 93.9 ± 5.0 °C at 760 mmHg, compared to the non-fluorinated azetidine (predicted logP approximately −0.5 to −0.3) and 3-(chloromethyl)azetidine (predicted logP approximately +0.3 to +0.5; Cl substitution increases lipophilicity) . The fluoromethyl group provides a balanced lipophilicity profile that is distinct from both the more polar non-fluorinated and the more lipophilic chlorinated variants [1].

Physicochemical properties Fluorine substitution effects Azetidine logP and solubility

BindingDB-Attested ER-α Affinity of Fluoromethyl Azetidine-Containing Ligands: Picomolar EC₅₀ Values Establish Target Engagement Benchmark

Ligands incorporating the 3-(fluoromethyl)azetidin-1-yl ethoxy linker motif—structurally analogous to the side-chain present in (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone when elaborated—have been deposited in BindingDB with reported EC₅₀ values in the picomolar range against human estrogen receptor alpha (ERα). For example, BDBM412241 ((5S,6S)-5-(2-fluoro-4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-6-phenyl-5,6,7,8-tetrahydronaphthalen-2-ol) displays an ERα EC₅₀ of 0.0360 nM, while BDBM299147 (a pyrazolo-isoquinoline analog) exhibits an ERα IC₅₀ of 1.90 nM in competition binding assays [1][2]. These affinity data are consistent with the sub-nanomolar cellular potency (IC₅₀ ≤ 0.2 nM in MCF-7 proliferation) reported for the GDC-0927 series [3]. In contrast, non-fluorinated azetidine ether analogs in the same BindingDB dataset typically exhibit ERα affinities in the low nanomolar to sub-nanomolar range, with the fluoromethyl modification contributing approximately 2- to 10-fold affinity improvements in matched molecular pairs [1].

Estrogen receptor alpha binding BindingDB affinity data Fluoromethyl azetidine ether linker

Scaffold Diversity Advantage: Azetidine-Furan-Fluoromethyl Architecture Is Structurally Distinct from Common Piperidine, Pyrrolidine, and Phenyl-Furan Building Blocks

The (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone architecture combines three structural features that are rarely co-present in commercially available building block collections: (i) a strained azetidine ring (ring strain energy ~26 kcal/mol) that imposes conformational restriction distinct from the more flexible pyrrolidine and piperidine rings; (ii) a 3-fluoromethyl substituent that modulates basicity (predicted conjugate acid pKa ~8.0–8.5 for the azetidine nitrogen, approximately 1.5–2.0 log units lower than the corresponding pyrrolidine) and metabolic soft spots; and (iii) a furan-2-carbonyl group that provides a specific hydrogen-bond acceptor geometry (furan oxygen) not replicated by phenyl or thiophene isosteres [1][2]. In the GDC-0927 program, the azetidine ring was preferred over pyrrolidine not only for PK reasons but also because it reduced the number of stereocenters from 3 (pyrrolidine 17k) to 1 (azetidine 17h), simplifying synthetic complexity and analytical characterization [3]. No single commercially available building block simultaneously captures all three of these differentiating structural features.

Scaffold diversity Azetidine building blocks Chemical space coverage

Tumor Regression in Tamoxifen-Resistant Xenograft Model: Fluoromethyl Azetidine-Containing SERDs Achieve Superior In Vivo Efficacy Over Non-Fluorinated Lead Compound

In a tamoxifen-resistant MCF-7 breast cancer xenograft model using subcutaneous estradiol pellets to drive tumor growth, the fluoromethyl azetidine-containing compound 17ha (the active single stereoisomer of GDC-0927) demonstrated superior antitumor activity compared to the earlier non-fluorinated lead compound 5a: 5 of 8 animals in the 17ha cohort showed tumor regressions, versus only 1 of 8 animals in the 5a-treated cohort [1]. The ER-α degradation efficacy for 17ha was 97% (IC₅₀ = 0.1 nM in the ER-α degradation assay), compared to 91% for 5a, and 17ha produced robust reduction of intratumoral ER-α levels [1]. This in vivo translation of the 11-percentage-point degradation efficacy gain underscores that the fluoromethyl azetidine modification provides a meaningful efficacy advantage that is not merely an in vitro phenomenon.

Tamoxifen-resistant breast cancer In vivo tumor regression SERD xenograft efficacy

Optimal Application Scenarios for (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone in Drug Discovery and Chemical Biology


Synthesis of Fluoromethyl Azetidine-Appended SERD Candidates Targeting ERα-Positive Breast Cancer

Medicinal chemistry teams pursuing orally bioavailable selective estrogen receptor degraders (SERDs) can employ (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone as a direct building block or synthetic intermediate to install the fluoromethyl azetidine side-chain motif that was clinically validated in GDC-0927. The evidence shows that this motif delivers 97% ER-α degradation efficacy and 5 of 8 tumor regressions in a tamoxifen-resistant xenograft model, outperforming both the non-fluorinated methyl azetidine parent (86% degradation) and the fluoromethyl pyrrolidine analog (inferior mouse PK with 4-fold lower AUC) [1]. This compound is most appropriate when the program objective is to maximize ER-α degradation efficacy while maintaining acceptable oral exposure—a dual requirement that generic azetidine or pyrrolidine building blocks cannot simultaneously satisfy [1].

Construction of Fluorine-Containing Fragment Libraries for ERα and Kinase Target Screening

Fragment-based drug discovery (FBDD) groups seeking to expand chemical space coverage into fluorinated, strained heterocyclic territory can incorporate this compound into screening libraries. The compound's molecular weight (183.18 g/mol) is within fragment-appropriate range, and the fluoromethyl substituent provides a distinct ¹⁹F NMR handle for fragment screening and binding confirmation [1][2]. The azetidine ring strain (~26 kcal/mol) additionally enables late-stage ring-opening derivatization for hit elaboration. BindingDB-deposited data confirm that elaborated versions of this scaffold achieve picomolar ERα binding (EC₅₀ = 0.0360 nM), providing a clear target-engagement benchmark that non-fluorinated or chloromethyl analogs do not match [3].

Physicochemical Property Optimization via Matched Molecular Pair Analysis of Fluoromethyl vs. Non-Fluorinated Azetidine Building Blocks

Computational and medicinal chemistry teams conducting matched molecular pair (MMP) analyses to optimize lipophilicity, basicity, and metabolic stability of lead series can use this compound alongside its non-fluorinated analog (azetidin-1-yl(furan-2-yl)methanone, CAS 51425-93-5) to experimentally quantify the contribution of the fluoromethyl group. Published physicochemical profiling of fluoroalkyl-substituted azetidines demonstrates that fluoromethyl substitution yields an intermediate logP (−0.07) and a pKa reduction of approximately 2 log units relative to non-fluorinated azetidines, while avoiding the excessive lipophilicity of chloromethyl analogs [1]. This compound is therefore ideally suited as the fluorinated partner in MMP studies aimed at establishing quantitative structure–property relationships (QSPR) for azetidine-containing series [1][2].

Development of Azetidine-Ring-Opening Probes and Covalent Inhibitors

Chemical biology groups developing activity-based protein profiling (ABPP) probes or covalent inhibitors can exploit the intrinsic ring strain of the azetidine core (~26 kcal/mol) present in this compound. While the fluoromethyl group enhances metabolic stability at the 3-position, the azetidine ring itself remains susceptible to nucleophilic ring-opening under controlled conditions, enabling mechanism-based covalent modification strategies. The furan-2-carbonyl moiety provides an additional orthogonal reactive handle (e.g., for Diels-Alder cycloaddition or electrophilic substitution), making this a versatile scaffold for constructing dual-warhead probes that are not accessible with the less-strained pyrrolidine or piperidine analogs [1].

Quote Request

Request a Quote for (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.